(2R,3S)-3-Amino-4-(diphenylphosphanyl)butan-2-ol
Overview
Description
(2R,3S)-3-Amino-4-(diphenylphosphanyl)butan-2-ol is a chiral phosphine ligand known for its application in enantioselective synthesis. This compound is characterized by its ability to facilitate high yield and high enantioselective results in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Amino-4-(diphenylphosphanyl)butan-2-ol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method includes the reaction of a chiral amino alcohol with a diphenylphosphine reagent under controlled temperature and pH conditions to achieve the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Amino-4-(diphenylphosphanyl)butan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound include phosphine oxides, reduced phosphine derivatives, and substituted amino alcohols, depending on the type of reaction and reagents used.
Scientific Research Applications
(2R,3S)-3-Amino-4-(diphenylphosphanyl)butan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Industry: The compound is used in the production of fine chemicals and specialty materials, where enantioselectivity is crucial.
Mechanism of Action
The mechanism by which (2R,3S)-3-Amino-4-(diphenylphosphanyl)butan-2-ol exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The chiral nature of the compound allows it to induce enantioselectivity in the formation of products. Molecular targets include transition metal complexes, which facilitate various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-Amino-4-(diphenylphosphanyl)butan-2-ol can be compared with other chiral phosphine ligands such as ®-BINAP and (S)-BINAP.
- Other similar compounds include chiral amino alcohols like ®-2-amino-1-butanol and (S)-2-amino-1-butanol.
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the ability to achieve high enantioselective results in catalytic reactions. This makes it a valuable tool in the synthesis of enantiomerically pure compounds, which are essential in various scientific and industrial applications.
Properties
IUPAC Name |
(2R,3S)-3-amino-4-diphenylphosphanylbutan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20NOP/c1-13(18)16(17)12-19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16,18H,12,17H2,1H3/t13-,16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEMWSBOQSXRRG-CZUORRHYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241322 | |
Record name | (2R,3S)-3-Amino-4-(diphenylphosphino)-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264520-30-0 | |
Record name | (2R,3S)-3-Amino-4-(diphenylphosphino)-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1264520-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,3S)-3-Amino-4-(diphenylphosphino)-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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